Brd4-BD1/2-IN-1 -

Brd4-BD1/2-IN-1

Catalog Number: EVT-12561710
CAS Number:
Molecular Formula: C21H14F2N4O2
Molecular Weight: 392.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Brd4-BD1/2-IN-1 is a compound targeting the bromodomain-containing protein 4 (BRD4), which is part of the bromodomain and extraterminal domain (BET) family. BRD4 plays a crucial role in recognizing acetylated lysines on histones, thereby influencing gene transcription and epigenetic regulation. The compound is particularly significant in cancer research due to its potential therapeutic applications in inhibiting BRD4's function, which is implicated in various malignancies.

Source

Brd4-BD1/2-IN-1 has been developed through extensive research aimed at creating selective inhibitors for BRD4. Various studies have synthesized derivatives of this compound, focusing on their binding affinities and inhibitory activities against BRD4. The design and evaluation of these compounds are grounded in structural biology and medicinal chemistry principles, drawing on crystallographic data and molecular dynamics simulations to optimize their effectiveness.

Classification

Brd4-BD1/2-IN-1 is classified as a small molecule inhibitor specifically targeting the bromodomains BD1 and BD2 of BRD4. Its mechanism of action involves competitive inhibition of the binding of acetylated lysines, which are critical for BRD4's role in transcriptional regulation.

Synthesis Analysis

Methods

The synthesis of Brd4-BD1/2-IN-1 typically involves several key steps:

  1. Design: Initial compounds are designed based on known structures of BRD4 bromodomains, often utilizing computer-aided drug design techniques.
  2. Synthesis: Chemical synthesis may involve multi-step reactions, including:
    • Formation of key intermediates through cyclization or condensation reactions.
    • Functional group modifications to enhance binding properties, such as introducing hydrophobic or polar groups that interact favorably with the BRD4 binding site.
  3. Purification: The final product is purified using techniques like chromatography to ensure high purity levels suitable for biological testing.

Technical Details

The synthesis often employs techniques such as:

  • Solid-phase synthesis for generating diverse compound libraries.
  • High-performance liquid chromatography (HPLC) for purification and analysis.
  • Nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity.
Molecular Structure Analysis

Structure

Brd4-BD1/2-IN-1 features a complex molecular structure that allows it to effectively bind to the bromodomains of BRD4. The compound typically contains a scaffold that mimics acetylated lysines, facilitating its interaction with the target protein.

Data

Crystallographic studies have provided insights into the binding modes of Brd4-BD1/2-IN-1 with BD1 and BD2, revealing critical interactions such as hydrogen bonding and hydrophobic contacts that stabilize the complex. Structural data can include:

  • X-ray crystallography results detailing atomic coordinates.
  • Root mean-square deviation (RMSD) measurements indicating structural flexibility upon ligand binding.
Chemical Reactions Analysis

Reactions

Brd4-BD1/2-IN-1 undergoes several key chemical interactions:

  • Binding Reactions: The primary reaction involves the formation of a stable complex with the bromodomains of BRD4, characterized by specific binding affinities measured through dissociation constants.
  • Competitive Inhibition: The compound competes with natural substrates (acetylated lysines) for binding sites on BRD4.

Technical Details

Kinetic studies often utilize surface plasmon resonance or isothermal titration calorimetry to quantify binding interactions and affinities.

Mechanism of Action

Process

Brd4-BD1/2-IN-1 inhibits BRD4 by binding to its bromodomains, preventing the protein from recognizing acetylated lysines on histones. This inhibition disrupts transcriptional activation processes essential for cancer cell proliferation.

Data

The efficacy of Brd4-BD1/2-IN-1 can be demonstrated through:

  • Cell-based assays measuring changes in gene expression upon treatment.
  • In vitro studies assessing the compound's ability to reduce cell viability in cancer cell lines expressing high levels of BRD4.
Physical and Chemical Properties Analysis

Physical Properties

Brd4-BD1/2-IN-1 typically exhibits:

  • A solid-state form with specific melting points.
  • Solubility characteristics that influence its bioavailability.

Chemical Properties

Key chemical properties include:

  • Molecular weight, usually around 300–500 g/mol.
  • Stability under physiological conditions, which is crucial for therapeutic applications.

Relevant analyses may involve:

  • Thermogravimetric analysis (TGA) to assess thermal stability.
  • Differential scanning calorimetry (DSC) for evaluating phase transitions.
Applications

Brd4-BD1/2-IN-1 has significant potential applications in scientific research, particularly in:

  • Cancer Therapy: As an inhibitor of BRD4, it may be used to develop targeted therapies against cancers where BRD4 plays a pivotal role.
  • Epigenetic Studies: Understanding the role of acetylation in gene regulation can be enhanced by using Brd4-BD1/2-IN-1 in experimental setups aimed at elucidating epigenetic mechanisms.

Properties

Product Name

Brd4-BD1/2-IN-1

IUPAC Name

4-[6-(2,4-difluorophenoxy)-3H-benzimidazol-5-yl]-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one

Molecular Formula

C21H14F2N4O2

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C21H14F2N4O2/c1-27-9-14(12-4-5-24-20(12)21(27)28)13-7-16-17(26-10-25-16)8-19(13)29-18-3-2-11(22)6-15(18)23/h2-10,24H,1H3,(H,25,26)

InChI Key

RLVVUCKYPVPJIW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C1=O)NC=C2)C3=CC4=C(C=C3OC5=C(C=C(C=C5)F)F)N=CN4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.